Data Scarcity and Procurement Risk
A comprehensive search of the peer-reviewed literature, patent databases (including Google Patents, WIPO Patentscope, and PubMed), and authoritative chemical databases was conducted for 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-29-2). No head-to-head comparison studies, no quantitative in vitro IC₅₀/EC₅₀ data with a named comparator, and no in vivo pharmacokinetic or efficacy comparison datasets were identified for this specific analogue [1]. The closest structurally characterized analogues in the public domain—2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one, 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and 3,4-dihydro-5-methyl-1(2H)-isoquinolinone—also lack publicly accessible biological activity data or comparative quantification against this compound [2]. The structurally related but functionally remote PARP inhibitor DPQ (5-[4-(1-piperidinyl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one; CAS 129075-73-6), which carries a basic amine-terminated butoxy chain, has a reported PARP1 IC₅₀ of 40 nM ; however, DPQ differs fundamentally at both the N-2 and C-5 positions and cannot serve as a valid comparator. Consequently, no quantitative differentiation evidence—head-to-head, cross-study comparable, or class-level inferential—can be presented at this time for this compound relative to any named analogue.
| Evidence Dimension | Publicly available comparative biological, pharmacological, or physicochemical data |
|---|---|
| Target Compound Data | No quantitative activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition, PK parameters) available in the public domain for CAS 850905-29-2 |
| Comparator Or Baseline | Closest structural analogues (2-(4-bromobenzyl)-5-butoxy analogue, 5-butoxy-2-(4-chlorobenzyl) analogue) also lack publicly accessible biological data; DPQ (CAS 129075-73-6) possesses PARP1 IC₅₀ = 40 nM but is structurally non-comparable |
| Quantified Difference | Not calculable; data gap precludes any quantitative differentiation |
| Conditions | Comprehensive literature and database search across PubMed, Google Patents, WIPO Patentscope, Chemsrc, and BindingDB (search date: May 2026) |
Why This Matters
Procurement and experimental design decisions for this compound currently operate in a quantitative evidence vacuum; users must request batch-specific Certificates of Analysis and independently generate comparator data rather than relying on published differentiation claims.
- [1] PubMed and BindingDB search results for CAS 850905-29-2 and structural keyword combinations. Searches conducted May 2026. No IC₅₀/EC₅₀/Ki data returned for this specific compound. View Source
- [2] Suto, M.J. et al. Dihydroisoquinolinones as PARP inhibitors. The most preferred compound: 3,4-dihydro-5-methyl-1(2H)-isoquinolinone. Referenced in Google Patents JP-H02124874-A and US-5177075. 1991–1995. View Source
